2-(3,4-Dimethoxyphenyl)-1-methylpiperazine dihydrochloride

Description

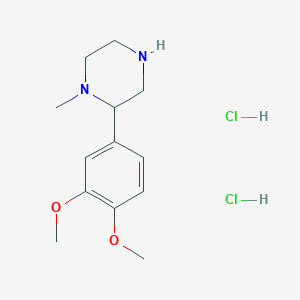

2-(3,4-Dimethoxyphenyl)-1-methylpiperazine dihydrochloride is a synthetic piperazine derivative characterized by a 3,4-dimethoxyphenyl group at the 2-position of the piperazine ring and a methyl group at the 1-position. The dihydrochloride salt enhances its solubility and stability for pharmacological applications. Piperazine derivatives with methoxy-substituted aromatic groups are commonly studied for their central nervous system (CNS) activity, particularly as receptor modulators (e.g., sigma, serotonin, or dopamine receptors) .

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1-methylpiperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2.2ClH/c1-15-7-6-14-9-11(15)10-4-5-12(16-2)13(8-10)17-3;;/h4-5,8,11,14H,6-7,9H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDESQQZSYBXXJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCC1C2=CC(=C(C=C2)OC)OC.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-1-methylpiperazine dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and piperazine.

Formation of Intermediate: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with piperazine to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

Methylation: The amine is methylated using methyl iodide or a similar methylating agent to introduce the methyl group on the piperazine ring.

Formation of Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-1-methylpiperazine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding quinones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-1-methylpiperazine dihydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.

Industry: Utilized in the synthesis of various chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1-methylpiperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. For example, it may interact with serotonin or dopamine receptors, influencing neurotransmitter release and uptake. The exact molecular targets and pathways can vary depending on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 2-(3,4-dimethoxyphenyl)-1-methylpiperazine dihydrochloride to other piperazine derivatives are summarized below.

Structural and Functional Comparison Table

Key Differences and Implications

Substituent Position and Activity :

- The 2-(3,4-dimethoxyphenyl) substitution in the target compound distinguishes it from analogs like 1-(3,4-dimethoxyphenyl)-piperazine dihydrochloride , where the aromatic group is at the 1-position. Positional differences influence receptor binding selectivity and potency.

- SA-4503 incorporates a phenethyl chain, enhancing lipophilicity and sigma-1 receptor affinity, whereas the target compound’s methyl group may favor different pharmacokinetic profiles.

The target compound’s activity remains speculative but likely aligns with CNS receptor interactions.

Physicochemical Properties: The dihydrochloride salt in the target compound and SA-4503 improves aqueous solubility compared to non-salt forms (e.g., 1-(3,4-dichlorophenyl)piperazine hydrochloride ).

Notes

Data Limitations : Direct experimental data for This compound are absent in the provided evidence; comparisons rely on structurally analogous compounds.

Contradictions and Gaps: No significant contradictions exist among sources, but pharmacological data for some analogs (e.g., 1-(2-chlorophenyl)-4-[2-(3,4-dimethoxyphenyl)ethyl]piperazine hydrochloride ) are incomplete.

Safety and Handling : Dihydrochloride salts generally require storage at 2–8°C to maintain stability , though specific guidelines for the target compound are undefined.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.